

Biological activity screening of novel Methyl 2-methoxynicotinate derivatives

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Compound of Interest

Compound Name: **Methyl 2-methoxynicotinate**

Cat. No.: **B1337441**

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A Comparative Guide to the Biological Activity of Novel **Methyl 2-Methoxynicotinate** Derivatives and Related Compounds

This guide provides a comparative analysis of the biological activities of novel derivatives related to **Methyl 2-methoxynicotinate**, with a focus on their anticancer and anti-inflammatory properties. The information is compiled from recent studies to assist researchers, scientists, and drug development professionals in understanding the potential of these compounds.

Anticancer Activity

Recent research has explored the anticancer potential of various heterocyclic compounds structurally related to **Methyl 2-methoxynicotinate**. A notable study focused on a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives. These compounds were evaluated for their anti-tumor activity against several human cancer cell lines.

Data Presentation

The following table summarizes the in vitro cytotoxic activity (IC50 values in μM) of the most potent derivatives against a panel of human cancer cell lines.

Compound	A549 (Lung)	HepG2 (Liver)	HGC-27 (Gastric)	MCF-7 (Breast)	HeLa (Cervical)
9h	>10	>10	1.40	>10	>10
9u	>10	>10	4.56	>10	>10
Cisplatin	5.34	7.82	6.21	9.15	6.88
Cisplatin was used as a positive control.					

Key Findings:

- Compound 9h exhibited the most potent anti-proliferative activity, particularly against the HGC-27 gastric cancer cell line with an IC50 value of 1.40 μ M.[1]
- Compound 9u also showed significant activity against HGC-27 cells (IC50 = 4.56 μ M).[1]
- Further studies indicated that compound 9h induced apoptosis by upregulating Nur77 expression and promoting its nuclear export.[1]
- Compound 9h was also found to inhibit cell growth and arrest the cell cycle.[1]

Experimental Protocols

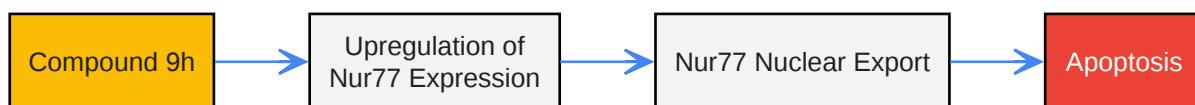
Cell Proliferation Assay (MTT Assay):

- Cancer cells (A549, HepG2, HGC-27, MCF-7, and HeLa) were seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.
- The cells were then treated with various concentrations of the test compounds and incubated for another 48 hours.
- Following treatment, 20 μ L of MTT solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours.

- The supernatant was discarded, and 150 μ L of DMSO was added to each well to dissolve the formazan crystals.
- The absorbance at 490 nm was measured using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, was calculated.

Signaling Pathway

The proposed mechanism of action for compound 9h involves the Nur77 signaling pathway, which leads to apoptosis.



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Caption: Proposed mechanism of action of compound 9h via the Nur77 pathway.

Anti-inflammatory Activity

Derivatives of 2-methoxynaphthalene, a structure related to the core of interest, have been synthesized and evaluated for their anti-inflammatory effects. Additionally, methyl salicylate derivatives have demonstrated potent anti-inflammatory activities.[2][3]

Data Presentation

A study on methyl salicylate derivatives bearing a piperazine moiety showed significant *in vivo* anti-inflammatory activity in a carrageenan-induced paw edema model in mice. The percentage of edema inhibition is presented below.

Compound	Dose (mg/kg)	Edema Inhibition (%)
M15	100	68.2
M16	100	72.5
Aspirin	100	55.4
Indomethacin	5	73.1

*Aspirin and Indomethacin were used as positive controls.

Key Findings:

- Compounds M15 and M16 exhibited higher anti-inflammatory activity than aspirin at the same dose.[3]
- The anti-inflammatory effect of compound M16 was comparable to that of indomethacin.[3]
- In vitro studies showed that compound M16 significantly inhibited the release of pro-inflammatory cytokines such as IL-6 and TNF- α and attenuated the upregulation of COX-2 in LPS-induced RAW264.7 macrophages.[3]

Experimental Protocols

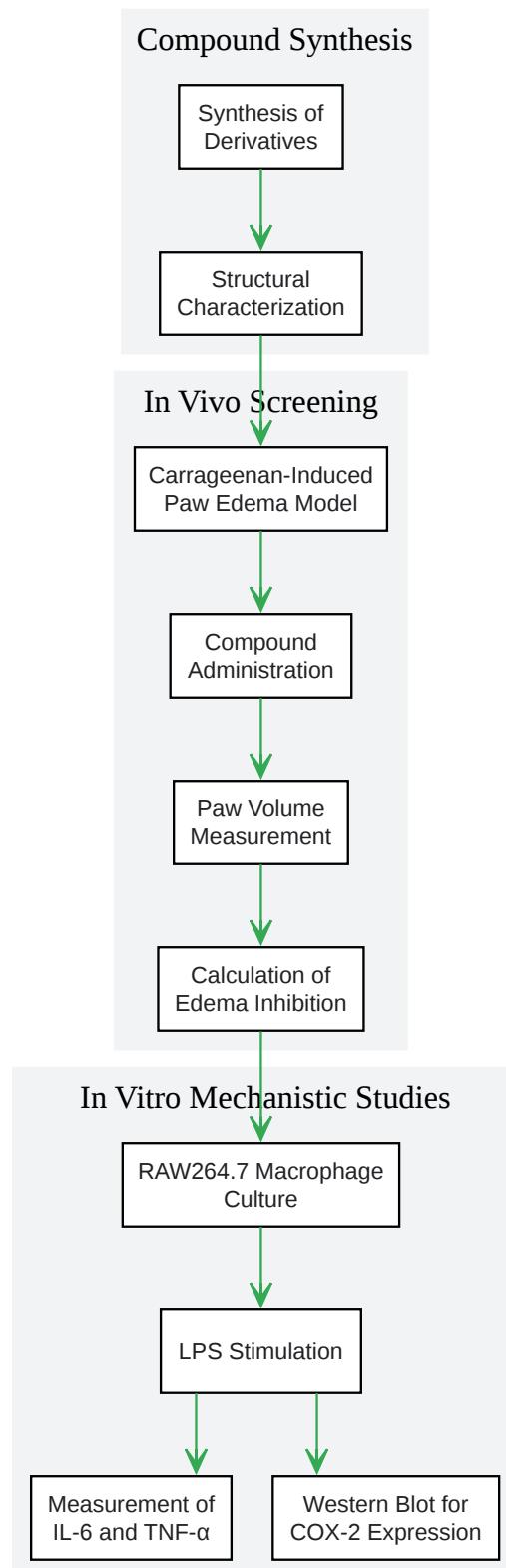
Carrageenan-Induced Paw Edema in Mice:

- Male Kunming mice were randomly divided into control, positive control, and test groups.
- The test compounds (100 mg/kg), aspirin (100 mg/kg), or indomethacin (5 mg/kg) were administered orally. The control group received the vehicle.
- After 1 hour, 0.05 mL of 1% carrageenan solution was injected into the subplantar region of the right hind paw of each mouse.
- The paw volume was measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after carrageenan injection.

- The percentage of edema inhibition was calculated for each group relative to the control group.

Experimental Workflow

The following diagram illustrates the general workflow for screening the anti-inflammatory activity of the synthesized compounds.

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Caption: Workflow for anti-inflammatory activity screening.

In conclusion, derivatives based on nicotinoyl and salicylate scaffolds, which are structurally related to **Methyl 2-methoxynicotinate**, demonstrate promising anticancer and anti-inflammatory activities. Further exploration and optimization of these core structures could lead to the development of novel therapeutic agents.

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